molecular formula C17H18N2O2 B12132508 N-(1-phenylethyl)-2-(phenylformamido)acetamide

N-(1-phenylethyl)-2-(phenylformamido)acetamide

Cat. No.: B12132508
M. Wt: 282.34 g/mol
InChI Key: NPQGQQXNUGFMBV-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(phenylformamido)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a phenylformamido group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(phenylformamido)acetamide can be achieved through a multi-step process. One common method involves the reaction of 1-phenylethylamine with phenyl isocyanate to form N-(1-phenylethyl)formamide. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and alkoxide ions can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenylformamido oxides.

    Reduction: Formation of phenylethylamines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-(1-phenylethyl)-2-(phenylformamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)acetamide: Lacks the phenylformamido group.

    N-(1-phenylethyl)-2-(phenylamino)acetamide: Contains a phenylamino group instead of a phenylformamido group.

    N-(1-phenylethyl)-2-(phenylcarbamoyl)acetamide: Contains a phenylcarbamoyl group.

Uniqueness

N-(1-phenylethyl)-2-(phenylformamido)acetamide is unique due to the presence of both phenylethyl and phenylformamido groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-13(14-8-4-2-5-9-14)19-16(20)12-18-17(21)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21)(H,19,20)

InChI Key

NPQGQQXNUGFMBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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